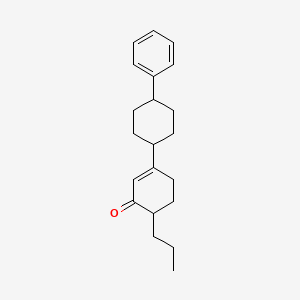
3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a phenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzene with cyclohex-4-ene-1,2-dicarboxylic acid in the presence of a catalyst such as aluminum chloride . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one involves its interaction with specific molecular targets. For instance, it may act as a modulator of calcium ion channels, influencing cellular signaling pathways . The compound’s structure allows it to bind to receptors and enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylcyclohexylpiperazine: Known for its role as a calcium channel modulator.
Phenylcyclohexane derivatives: These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness
3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity.
Properties
CAS No. |
200133-49-9 |
|---|---|
Molecular Formula |
C21H28O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-(4-phenylcyclohexyl)-6-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H28O/c1-2-6-19-13-14-20(15-21(19)22)18-11-9-17(10-12-18)16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,2,6,9-14H2,1H3 |
InChI Key |
DDNSIQVAPQQTQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=CC1=O)C2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















